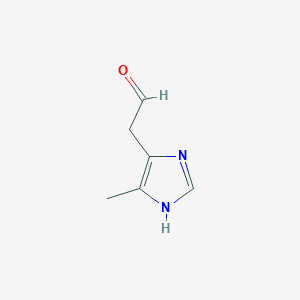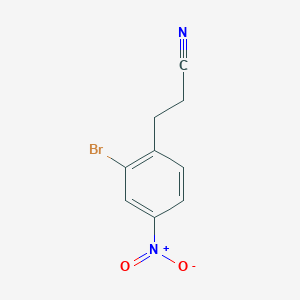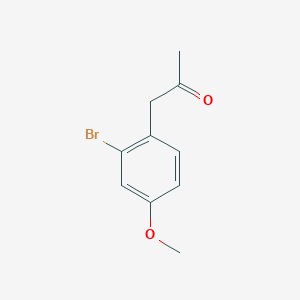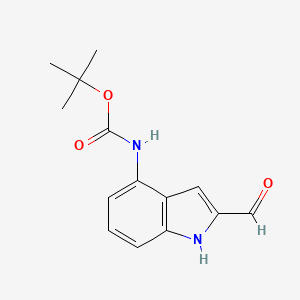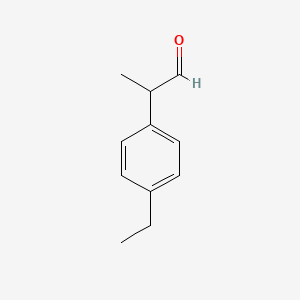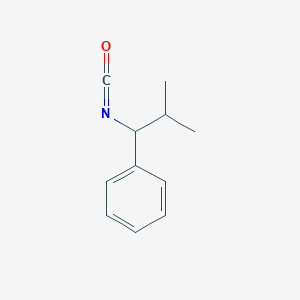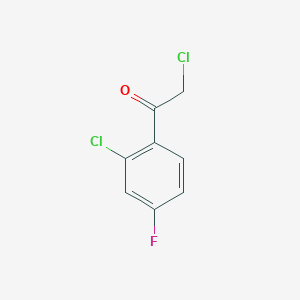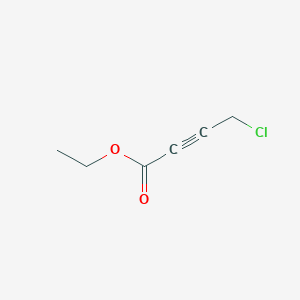
Ethyl 4-chlorobut-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chlorobut-2-ynoate is an organic compound with the molecular formula C6H7ClO2 It is a chlorinated ester that features a triple bond between the second and third carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-chlorobut-2-ynoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chlorobut-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chlorobut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of ethyl 4-chlorobut-2-ynoate involves its reactivity with various chemical species. The triple bond in the compound makes it highly reactive, allowing it to participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chlorobut-2-ynoate can be compared with other similar compounds, such as:
Ethyl 4-chlorobut-2-enoate: This compound has a double bond instead of a triple bond, making it less reactive in certain types of reactions.
Ethyl 2-butynoate: This compound lacks the chlorine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of a triple bond and a chlorine atom, which provides a distinct set of reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
39501-85-4 |
|---|---|
Molekularformel |
C6H7ClO2 |
Molekulargewicht |
146.57 g/mol |
IUPAC-Name |
ethyl 4-chlorobut-2-ynoate |
InChI |
InChI=1S/C6H7ClO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |
InChI-Schlüssel |
PYENOQXWEQRZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


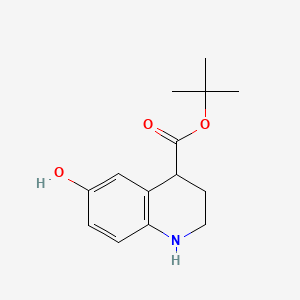
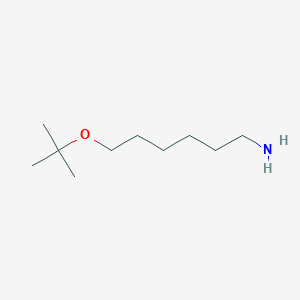
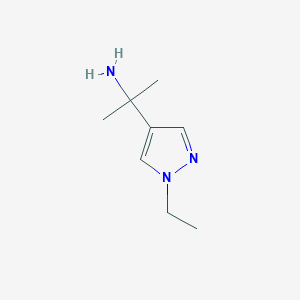
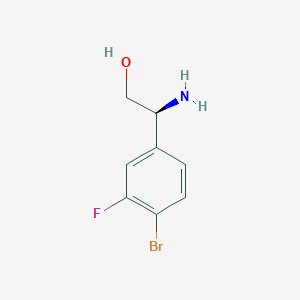
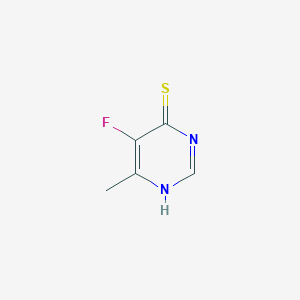
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
